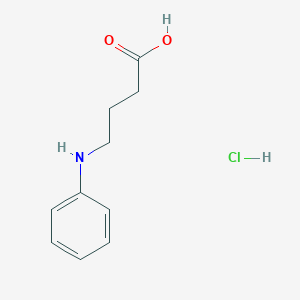

4-(Phenylamino)butanoic acid hydrochloride

Description

Overview of Chemical Significance in Synthetic Chemistry

In the realm of synthetic chemistry, 4-(Phenylamino)butanoic acid hydrochloride serves as a versatile precursor and building block. Its chemical significance stems from the presence of three key functional groups: a secondary amine, a carboxylic acid, and an aromatic ring. This trifunctionality allows for a diverse range of chemical transformations, enabling its incorporation into a wide array of more complex molecules. The hydrochloride salt form enhances its stability and solubility in certain solvents, facilitating its use in various reaction conditions.

The phenylamino (B1219803) moiety can participate in N-alkylation, N-acylation, and various coupling reactions, while the carboxylic acid group can be converted into esters, amides, acid chlorides, or reduced to an alcohol. The phenyl ring itself can undergo electrophilic aromatic substitution, allowing for further functionalization. This inherent reactivity makes it a valuable starting material for the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science.

Role as a Fundamental Building Block for Complex Molecular Architectures

The structural scaffold of 4-(phenylamino)butanoic acid is a key component in the construction of intricate molecular architectures, particularly in the synthesis of heterocyclic compounds. Heterocycles are fundamental to the development of pharmaceuticals and other biologically active molecules. The ability of 4-(phenylamino)butanoic acid and its derivatives to undergo intramolecular cyclization reactions is a cornerstone of its utility as a building block.

For instance, derivatives of 4-(phenylamino)butanoic acid can be employed in the synthesis of quinolines and other fused heterocyclic systems. These scaffolds are prevalent in numerous approved drugs and are actively explored in drug discovery programs. The butanoic acid chain provides the necessary carbon framework to form five- or six-membered rings upon cyclization with the phenylamino group, leading to the creation of complex polycyclic structures.

Evolution of Research Interest in Phenylamino-Butanoic Acid Scaffolds

The research interest in phenylamino-butanoic acid scaffolds is intrinsically linked to the broader exploration of GABA analogues. The discovery of GABA as a major inhibitory neurotransmitter in the mammalian central nervous system in the 1950s spurred extensive research into molecules that could modulate its activity. nih.gov This led to the development of a wide range of GABA analogues designed to treat neurological disorders such as epilepsy, anxiety, and neuropathic pain. drugs.comwikipedia.orgnih.gov

Initially, research focused on simple modifications of the GABA backbone to improve its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier. Over time, the introduction of more complex substituents, such as the phenylamino group, allowed for the exploration of more nuanced structure-activity relationships. The timeline below highlights key milestones in the development of GABA-related research, which provided the foundation for the investigation of compounds like 4-(phenylamino)butanoic acid.

Interactive Data Table: Timeline of Key Developments in GABA Research

| Year | Milestone | Significance |

| 1950 | Discovery of GABA in the brain. nih.gov | Identified a key inhibitory neurotransmitter, opening a new field of neuropharmacology. |

| 1960s | Recognition of GABA as an inhibitory neurotransmitter. nih.gov | Confirmed the physiological role of GABA, leading to targeted drug design. |

| 1970s | Discovery of benzodiazepines' mechanism of action involving GABA receptors. nih.gov | Elucidated how a major class of drugs exerts its effects, highlighting the therapeutic potential of targeting the GABA system. |

| 1980s | Discovery and characterization of GABA receptor subtypes (GABA-A and GABA-B). nih.gov | Provided a basis for the development of more selective and potent GABAergic drugs. |

| 1990s-Present | Development and launch of numerous GABA analogues (e.g., gabapentin, pregabalin). | Introduced new therapeutic options for a range of neurological and psychiatric disorders. |

The study of phenylamino-butanoic acid scaffolds continues to evolve, with current research focusing on their application in the synthesis of novel bioactive compounds and the exploration of their potential in areas beyond neuroscience, such as anticancer and antimicrobial agents.

Detailed Research Findings

The synthesis of 4-(phenylamino)butanoic acid hydrochloride can be achieved through several synthetic routes. A common approach involves the reaction of aniline (B41778) with a suitable four-carbon electrophile containing a carboxylic acid or its precursor. For example, the reaction of aniline with γ-butyrolactone in the presence of an acid catalyst can yield the desired product. The final step typically involves treatment with hydrochloric acid to form the stable hydrochloride salt.

Interactive Data Table: Synthetic Approaches to 4-(Phenylamino)butanoic Acid Derivatives

| Starting Materials | Reagents and Conditions | Product | Reference |

| Aniline, γ-Butyrolactone | Acid catalyst, heat | 4-(Phenylamino)butanoic acid | General Synthetic Method |

| Aniline, Ethyl 4-bromobutanoate | Base, solvent | Ethyl 4-(phenylamino)butanoate | General Synthetic Method |

| 4-Chlorobutanoic acid, Aniline | Base, heat | 4-(Phenylamino)butanoic acid | General Synthetic Method |

The structural characterization of 4-(phenylamino)butanoic acid hydrochloride is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Interactive Data Table: Spectroscopic Data for 4-(Phenylamino)butanoic Acid Derivatives

| Technique | Key Signals and Assignments |

| 1H NMR | Signals corresponding to the aromatic protons of the phenyl ring, the methylene (B1212753) protons of the butanoic acid chain, and the N-H proton of the amino group. |

| 13C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the butanoic acid chain. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretches. |

The utility of 4-(phenylamino)butanoic acid hydrochloride as a synthetic building block is demonstrated in its use to prepare various heterocyclic compounds. For example, intramolecular Friedel-Crafts acylation can lead to the formation of tetrahydroquinoline derivatives. Furthermore, condensation reactions with various reagents can yield a diverse array of heterocyclic scaffolds.

Properties

IUPAC Name |

4-anilinobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c12-10(13)7-4-8-11-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZYDRIJSHGZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 4 Phenylamino Butanoic Acid Hydrochloride and Its Derivatives

Elucidation of Reaction Pathways and Transition States

The study of reaction mechanisms for 4-(phenylamino)butanoic acid hydrochloride and its derivatives is centered on understanding the transformation of this linear molecule into cyclic structures, a common and synthetically valuable reaction pathway. Computational and experimental studies of related molecules help illuminate the intricate steps involved, from initial nucleophilic interaction to the final ring-closed product.

Nucleophilic Attack and Addition-Elimination Mechanisms

A fundamental reaction of carboxylic acid derivatives is nucleophilic acyl substitution, which proceeds through an addition-elimination mechanism. masterorganicchemistry.com In the context of 4-(phenylamino)butanoic acid, the nitrogen atom of the phenylamino (B1219803) group acts as an internal nucleophile, while the carbonyl carbon of the butanoic acid moiety serves as the electrophile. youtube.com

The process is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. This initial step, the "addition," breaks the carbonyl π-bond and forms a tetrahedral intermediate where the carbonyl oxygen becomes an oxyanion. youtube.com For this intramolecular reaction to occur, the molecule must adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into proximity.

Following the formation of the tetrahedral intermediate, the "elimination" step occurs. The lone pair of electrons on the oxyanion reforms the carbon-oxygen π-bond. Simultaneously, a leaving group is expelled. In the intramolecular cyclization of 4-(phenylamino)butanoic acid, the leaving group is the hydroxyl (-OH) of the carboxylic acid. However, the hydroxyl group is a poor leaving group. Therefore, the reaction is typically facilitated by acid catalysis. The hydrochloride salt of the parent compound provides an acidic environment where the carbonyl oxygen is protonated first, making the carbonyl carbon significantly more electrophilic and converting the hydroxyl group into a much better leaving group (water) after the nucleophilic attack. youtube.comquora.com

Intramolecular Cyclization Processes

The intramolecular cyclization of 4-(phenylamino)butanoic acid hydrochloride is a key transformation that yields N-phenyl-2-pyrrolidone, a five-membered lactam. The stability of the resulting five-membered ring is a significant thermodynamic driving force for this reaction.

The detailed acid-catalyzed mechanism is as follows:

Protonation of the Carbonyl Oxygen : In the acidic medium provided by the hydrochloride, the carbonyl oxygen of the carboxylic acid is protonated. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

Intramolecular Nucleophilic Attack : The lone pair of the nitrogen atom of the phenylamino group attacks the activated carbonyl carbon. This ring-closing step forms a new carbon-nitrogen bond and results in a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the now positively charged nitrogen atom to one of the hydroxyl groups. This can occur in a single step or through multiple steps involving solvent molecules. This transfer converts a hydroxyl group into a good leaving group (H₂O).

Elimination of Water : The tetrahedral intermediate collapses. A lone pair from the remaining oxygen atom reforms the double bond with the carbon, and a molecule of water is eliminated.

Deprotonation : The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, N-phenyl-2-pyrrolidone.

This pathway highlights the essential role of acid catalysis in facilitating the cyclization by making the carbonyl group more reactive and enabling the elimination of water.

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for quantifying reaction speeds and understanding how different factors influence the mechanism of a reaction. For the cyclization of 4-(phenylamino)butanoic acid hydrochloride, these studies would focus on measuring the rate of formation of N-phenyl-2-pyrrolidone under various conditions.

Influence of Reactant Concentrations and Catalytic Systems on Reaction Rates

The rate of a chemical reaction can be described by a rate law, an equation that links the reaction rate to the concentrations of reactants and catalysts. youtube.comkhanacademy.org For the intramolecular cyclization of 4-(phenylamino)butanoic acid, the reaction is expected to follow first-order kinetics with respect to the substrate, as it is a unimolecular process.

Rate = k [4-(phenylamino)butanoic acid]

The concentration and strength of the acid catalyst also play a crucial role. The reaction rate increases with higher concentrations of H⁺ ions. researchgate.net This is because the initial protonation of the carbonyl group is a key step in the acid-catalyzed mechanism. Therefore, the observed rate constant (k) is often a function of the acid concentration. Different acids, such as hydrochloric acid or sulfuric acid, can exhibit different catalytic effects. researchgate.net The choice of solvent can also impact the rate by influencing the stability of the transition state and the solubility of the reactants.

Determination of Rate Constants and Activation Parameters

Experimental determination of the rate law involves measuring the initial reaction rate at several different initial reactant concentrations. khanacademy.org By systematically varying the concentration of the substrate and the acid catalyst and observing the effect on the rate, the order of the reaction with respect to each component can be determined, along with the rate constant, k.

By measuring the rate constant at different temperatures, the activation parameters for the reaction can be calculated using the Arrhenius equation. These parameters include the activation energy (Ea), which is the minimum energy required for the reaction to occur, and the pre-exponential factor (A). From these, other thermodynamic parameters like the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be derived. A negative entropy of activation is typically expected for cyclization reactions, as the formation of a ring from a linear molecule results in a more ordered transition state.

Table 1: Illustrative Kinetic Data for the Acid-Catalyzed Cyclization of a 4-(Phenylamino)butanoic Acid Derivative

This interactive table presents hypothetical data to demonstrate how activation parameters are determined from temperature-dependent rate constants.

| Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| 333 | 2.5 x 10⁻⁵ | 90 | 87 | -45 |

| 343 | 5.8 x 10⁻⁵ | 90 | 87 | -45 |

| 353 | 1.3 x 10⁻⁴ | 90 | 87 | -45 |

| 363 | 2.8 x 10⁻⁴ | 90 | 87 | -45 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Role of Specific Functional Groups in Reaction Selectivity and Reactivity

The chemical behavior of 4-(phenylamino)butanoic acid hydrochloride is dictated by the interplay of its constituent functional groups: the phenylamino group and the carboxylic acid group. pressbooks.publibretexts.org

The phenylamino group contains the secondary amine which acts as the nucleophile in the cyclization reaction. masterorganicchemistry.com The reactivity of this nitrogen is modulated by the attached phenyl ring. The phenyl ring is generally electron-withdrawing by induction but can be electron-donating or withdrawing through resonance, depending on other substituents. Substituents on the phenyl ring can have a profound effect on the nucleophilicity of the nitrogen. Electron-donating groups (e.g., methoxy, methyl) would increase the electron density on the nitrogen, making it a stronger nucleophile and accelerating the rate of cyclization. Conversely, electron-withdrawing groups (e.g., nitro, chloro) would decrease the nitrogen's nucleophilicity, slowing the reaction down.

The butanoic acid portion provides the electrophilic center—the carbonyl carbon. msu.edu The carboxylic acid functional group is the site of protonation under acidic conditions, which is the crucial first step for the intramolecular cyclization. msu.edu The four-carbon chain length is structurally ideal for the formation of a thermodynamically stable, five-membered pyrrolidinone ring, a lactam. The relative stability of five-membered rings compared to smaller or larger rings (in many cases) provides a strong driving force for the reaction to proceed selectively towards this cyclization pathway. The hydrochloride salt form of the molecule is not merely for solubility or stability but is an integral part of the reaction, providing the necessary acid catalyst for the cyclization to proceed efficiently.

Investigations of Tautomeric Equilibria in Related Structures

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a crucial concept in understanding the reactivity and biological function of molecules related to 4-(phenylamino)butanoic acid hydrochloride. vedantu.comlibretexts.org Tautomers are distinct chemical species, not to be confused with resonance structures, and can be distinguished by spectroscopic data. vedantu.com Investigations into related structures, particularly those involving γ-aminobutyric acid (GABA) analogs and cyclic amides (lactams), have provided significant insights into these equilibria.

The most relevant form of tautomerism for derivatives of 4-(phenylamino)butanoic acid is lactam-lactim tautomerism , a specific type of amide-imidol tautomerism. vedantu.com This occurs when the parent acid undergoes intramolecular cyclization to form a γ-lactam. This lactam can then exist in equilibrium with its tautomeric form, the lactim. This process involves the migration of a proton between the nitrogen and oxygen atoms. vedantu.com

Studies on similar heterocyclic systems, such as substituted 2-pyridones, have demonstrated the co-existence of both lactam and lactim tautomers in solution. uni-muenchen.de The position of this equilibrium is sensitive to a variety of factors, including molecular structure, solvent, temperature, and concentration. uni-muenchen.demasterorganicchemistry.com

Detailed research findings on factors influencing tautomeric equilibria in related structures are summarized below:

| Factor | Observation in Related Structures | Potential Implication for 4-(Phenylamino)butanoic Acid Derivatives |

| Substitution | In 2-pyridone systems, electron-withdrawing substituents, such as a chloro group at the 6-position, can shift the equilibrium toward the lactim form. nih.govnih.gov | Substituents on the phenyl ring or the butanoic acid backbone could significantly alter the lactam-lactim ratio. |

| Solvent Polarity | The keto-enol equilibrium of acetoacetic acid is strongly solvent-dependent, with the enol form ranging from less than 2% in D₂O to 49% in CCl₄. masterorganicchemistry.com | The polarity of the solvent is expected to influence the tautomeric equilibrium of cyclized derivatives, with different ratios in aqueous versus nonpolar environments. |

| Intramolecular Hydrogen Bonding | The enol tautomer is significantly stabilized and can even predominate in compounds like 2,4-pentanedione (76% enol) due to the formation of a stable intramolecular hydrogen bond. openstax.orgyoutube.com | Derivatives with appropriate functional groups could form internal hydrogen bonds, stabilizing one tautomer over the other. uni-muenchen.de |

| Temperature | For 6-chloro-2-pyridone, increasing the temperature shifts the equilibrium toward the lactim tautomer. nih.govnih.gov | The relative populations of lactam and lactim tautomers are temperature-dependent, which can affect reaction outcomes at different temperatures. uni-muenchen.de |

| Catalysis | Keto-enol tautomerism, a related process, is catalyzed by both acids and bases. libretexts.orgopenstax.org Acid catalysis typically involves protonation of the carbonyl oxygen, while base catalysis involves deprotonation of the α-carbon. openstax.orgyoutube.com | The tautomerization of derivatives is likely subject to acid-base catalysis, influencing the rate at which equilibrium is reached. |

The principles of keto-enol tautomerism are also pertinent. masterorganicchemistry.comopenstax.org Most simple carbonyl compounds exist primarily in the keto form; for instance, cyclohexanone (B45756) contains only about 0.0001% of its enol tautomer at room temperature. openstax.org However, the enol form, though scarce, is often the reactive species in many chemical transformations. openstax.org This highlights that even a minor tautomeric form can play a significant mechanistic role.

Furthermore, investigations into other GABA analogs have shown that tautomerization is a key step in their mechanism of action. nih.gov For example, the inactivation of the enzyme GABA aminotransferase by compounds like 4-aminohex-5-ynoic acid proceeds through a mechanism initiated by tautomerization. nih.gov This underscores the functional importance of understanding tautomeric equilibria in this class of compounds.

Derivatization Strategies and Structure Research Relationship Studies

Design and Synthesis of Novel 4-(Phenylamino)butanoic Acid Derivatives

The synthesis of novel derivatives of 4-(phenylamino)butanoic acid and related structures is a key strategy to probe their chemical and biological potential. These synthetic efforts are primarily focused on two main areas: modification of the phenyl ring and alterations to the butanoic acid chain.

For instance, the synthesis of these compounds was achieved through microwave irradiation of specific anhydrides with N-aryl-4-aminobenzenesulfonamides. researchgate.net This method yielded separable mixtures of the target butanoic acid derivatives and corresponding pyrrolidinones. researchgate.net The nature of the substituents on the aryl group of the sulfonamide directly influences the properties of the resulting butanoic acid derivative.

Table 1: Examples of Phenyl Ring Modifications in Related Phenylamino (B1219803) Butanoic Acid Derivatives

| Substituent on N-aryl Group | Resulting Compound Type |

|---|---|

| Unsubstituted Phenyl | (E)-2-(3,4-dimethoxybenzylidene)-4-oxo-4-(4-(N-phenylsulfamoyl)phenylamino)butanoic acid |

| Pyridin-2-yl | (E)-2-(3,4-dimethoxybenzylidene)-4-oxo-4-(4-(N-(pyridin-2-yl)sulfamoyl)phenylamino)butanoic acid |

| Pyrimidin-2-yl | (E)-2-(3,4-dimethoxybenzylidene)-4-oxo-4-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)butanoic acid |

This table is illustrative of derivatization strategies on related structures, as specific data for 4-(phenylamino)butanoic acid was not available in the searched literature.

Alterations to the butanoic acid portion of the molecule can significantly impact its physicochemical properties, such as polarity and flexibility. These modifications can include changes to the carboxylic acid group, the length of the alkyl chain, or the introduction of other functional groups.

One common alteration is the conversion of the carboxylic acid to an ester or an amide. For example, in the synthesis of 4-carboxy-4-anilidopiperidine derivatives, a related class of compounds, the carboxylic acid function was protected as a tert-butyl ester to allow for other chemical transformations. mdpi.com This protecting group can be cleaved under mild conditions to regenerate the carboxylic acid. mdpi.com

Another approach involves the intramolecular cyclization of the butanoic acid chain to form heterocyclic structures, which is discussed in more detail in section 4.3.

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

The systematic modification of a lead compound and the subsequent evaluation of the activity of the resulting analogs form the basis of structure-activity relationship (SAR) studies. These studies are instrumental in identifying the key structural features responsible for a molecule's activity.

While specific SAR studies on 4-(phenylamino)butanoic acid hydrochloride were not prominently found, the principles can be inferred from related classes of compounds like 4-anilinopyrimidines. nih.gov In such series, the substitution pattern on the aniline (B41778) ring is systematically varied to probe for interactions with the target, leading to the discovery of more potent compounds. nih.gov

The design of new derivatives is guided by principles aimed at optimizing their chemical properties and molecular recognition capabilities. This includes modulating lipophilicity to influence solubility and permeability, altering steric bulk to enhance binding selectivity, and introducing or modifying functional groups to create new interaction points with a target.

For instance, the introduction of a sulfonamide group in the phenylamino moiety of butanoic acid derivatives has been shown to deepen the structure-activity relationship, potentially by enabling inhibition of specific enzymes. researchgate.net

Synthesis of Heterocyclic Derivatives Containing Phenylamino-Butanoic Acid Moieties

The butanoic acid chain of 4-(phenylamino)butanoic acid can serve as a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru

In a related context, the reductive cyclization of 2'-nitrochalcones using formic acid as a carbon monoxide surrogate is an effective method for synthesizing 4-quinolones. mdpi.com While not directly starting from a phenylamino-butanoic acid, this demonstrates a strategy where a substituted aromatic precursor can be cyclized to form a heterocycle.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(Phenylamino)butanoic acid hydrochloride |

| (E)-2-arylidine-4-oxo-4-(4-(N-arylsulfamoyl) phenylamino)butanoic acids |

| N-aryl-4-aminobenzenesulfonamides |

| 4-carboxy-4-anilidopiperidine |

| 4-anilinopyrimidines |

| 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids |

| N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides |

| 2'-nitrochalcones |

Phenylpyrrole-Substituted Tetramic Acid Derivatives

A series of phenylpyrrole-substituted tetramic acid derivatives have been synthesized with the goal of discovering new fungicides. mdpi.comnih.gov In these studies, 4-(phenylamino)butanoic acid derivatives serve as key intermediates. The synthesis involves refluxing a mixture of a precursor, 4-(2,4-dioxopyrrolidin-3-ylidene)-4-hydroxybutanoic acid, with various substituted anilines to produce 4-(2,4-dioxopyrrolidin-3-ylidene)-4-(substituted phenylamino)butanoic acids. globethesis.com These intermediates then undergo intramolecular cyclization to form the core tetramic acid structure. mdpi.comglobethesis.com

Structure-activity relationship analyses of these compounds have revealed important insights. For instance, the antifungal activity against various phytopathogenic fungi, such as Botrytis cinerea and Rhizoctonia solani, is significantly influenced by the substituents on the phenyl ring. globethesis.com Research has shown that derivatives containing a halogen substituent, particularly at the 4-position of the phenyl ring, tend to exhibit higher antifungal activity. globethesis.com The nature of the alkyl groups in the carbonate moiety attached to the tetramic acid ring also plays a role, with medium-sized alkyls showing potential to elevate antifungal activity. globethesis.com

Table 1: Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acid Derivatives Inhibitory rates measured at a concentration of 100 µg/mL.

| Derivative ID | Phenyl Substituent | Target Fungi | Inhibitory Rate (%) |

|---|---|---|---|

| 9d | 4-Chloro | B. cinerea | 71.4 |

| 10d | 4-Chloro | R. solani | 78.7 |

| 10h | 4-Fluoro | B. cinerea | 82.2 |

Pyridazine (B1198779) and Pyrazole (B372694) Conjugates

The conjugation of 4-(phenylamino)butanoic acid with heterocyclic moieties like pyridazine and pyrazole has been explored to develop compounds with potential anticonvulsant and analgesic properties. nih.govminia.edu.egnih.gov Pyrazole and its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. wisdomlib.orgrjeid.com

In the synthesis of these conjugates, the carboxylic acid group of the 4-(phenylamino)butanoic acid scaffold is typically activated and then reacted with an amino-functionalized pyridazine or pyrazole ring. This creates an amide linkage, joining the two molecular fragments.

Structure-activity relationship studies on these conjugates have demonstrated that the specific substituents on the heterocyclic ring are critical for biological activity. For example, in a series of pyrazolone-pyridazine conjugates, compounds with specific substitutions showed good analgesic and anti-inflammatory activities. nih.gov Similarly, studies on various pyrazole derivatives have identified compounds with significant anticonvulsant effects against seizures induced in mice. minia.edu.eg For instance, certain pyrazolone (B3327878) derivatives exhibited a remarkable protective effect against clonic seizures, with activity comparable to the standard drug phenobarbital (B1680315) sodium. minia.edu.eg

Table 2: Biological Activity of Pyrazole and Pyridazine Conjugates

| Compound Type | Heterocycle | Key Substituent(s) | Observed Activity |

|---|---|---|---|

| Pyrazolone Derivative | Pyrazolone | Varies | Anticonvulsant |

| Pyrazolone-Pyridazine Conjugate | Pyrazolone, Pyridazine | Varies | Analgesic, Anti-inflammatory |

| Phenyl-pyrazole Derivative | Pyrazole | Nitro, Bromo, Hydroxy | Anticonvulsant |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(Phenylamino)butanoic acid hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of its proton and carbon skeletons.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of 4-(Phenylamino)butanoic acid hydrochloride is expected to show distinct signals corresponding to the different types of protons in the molecule: aromatic protons, aliphatic protons on the butanoic acid chain, the amine proton, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton. The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region of the spectrum, often above 10 ppm. libretexts.org Protons on the phenyl ring typically appear in the aromatic region (around 7.0 ppm). The aliphatic protons of the butanoic acid chain will appear more upfield.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears far downfield (typically 170-180 ppm). libretexts.org The carbons of the phenyl group resonate in the aromatic region (around 110-150 ppm), while the aliphatic carbons of the butanoic acid chain appear in the upfield region of the spectrum. The presence of the electron-withdrawing amino group influences the chemical shifts of the adjacent carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad singlet) | ~175 |

| Phenyl Ring (C₆H₅-) | ~7.2 (multiplet) | ~115-145 |

| Methylene (B1212753) (-CH₂-COOH) | ~2.4 (triplet) | ~35 |

| Methylene (-CH₂-CH₂-CH₂-) | ~2.0 (quintet) | ~25 |

| Methylene (-NH-CH₂-) | ~3.2 (triplet) | ~45 |

| Amine (-NH-) | Variable (broad) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, simplifying complex spectra and providing definitive structural information.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.orgcolumbia.edu For 4-(Phenylamino)butanoic acid hydrochloride, COSY would show cross-peaks connecting the signals of the adjacent methylene groups in the butanoic acid chain, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment would definitively link each proton signal in the butanoic acid chain to its corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. libretexts.org

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺) and various fragment ions. The molecular weight of the free base, 4-(Phenylamino)butanoic acid, is 179.22 g/mol .

The fragmentation pattern for this compound is expected to be characterized by several key cleavages. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pathway for amines. libretexts.org Cleavage adjacent to the carbonyl group is characteristic of carboxylic acids. libretexts.org

Expected Key Fragment Ions in EI-MS

| m/z Value | Possible Fragment Structure |

| 179 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion of free base) |

| 134 | Loss of -COOH group |

| 93 | [C₆H₅NH₂]⁺ (Aniline radical cation) |

| 92 | [C₆H₅NH]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 60 | McLafferty rearrangement fragment [CH₂=C(OH)NH₂]⁺ |

Note: The relative intensities of these peaks would depend on the stability of the respective ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov This technique is ideal for confirming the molecular weight of 4-(Phenylamino)butanoic acid. The molecular formula of the free base is C₁₀H₁₃NO₂. In positive ion mode, the expected protonated molecule would be observed at an m/z corresponding to [C₁₀H₁₄NO₂]⁺.

Predicted Ions in ESI-MS (Positive Mode)

| Adduct Form | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 180.10 |

| [M+Na]⁺ | 202.08 |

| [M+K]⁺ | 218.05 |

M refers to the neutral molecule, 4-(Phenylamino)butanoic acid.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of 4-(Phenylamino)butanoic acid hydrochloride would display characteristic absorption bands for its key functional groups.

The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, which often overlaps with the C-H stretching absorptions. libretexts.orgchemguide.co.uk The carbonyl (C=O) stretch of the carboxylic acid produces a strong, sharp absorption band around 1710 cm⁻¹. libretexts.org The presence of the hydrochloride salt means the amine group will exist as an ammonium (B1175870) ion (R₂NH₂⁺), which exhibits N-H stretching bands in the 2400-2800 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl ring are expected in the 1450-1600 cm⁻¹ region. vscht.cz Aliphatic C-H stretching vibrations from the butanoic acid chain will appear just below 3000 cm⁻¹. chemguide.co.uk

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |

| 2850-3000 | C-H stretch (aliphatic) | Butyl chain |

| ~3030 | C-H stretch (aromatic) | Phenyl ring |

| 2400-2800 | N-H stretch | Secondary Ammonium ion (R₂NH₂⁺) |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

| ~1200-1300 | C-O stretch | Carboxylic Acid |

| ~1100-1200 | C-N stretch | Phenyl-amine |

X-ray Diffraction Crystallography for Solid-State Structure Determination

While the specific crystal structure of 4-(Phenylamino)butanoic acid hydrochloride is not widely published, analysis of analogous structures, such as (R)-4-amino-3-(4-chlorophenyl)butanoic acid (baclofen), reveals key structural features that can be anticipated. nih.govresearchgate.net In such structures, the molecules are often arranged in a crystal lattice stabilized by a network of intermolecular interactions, most notably hydrogen bonds. nih.gov It is expected that the hydrochloride salt of 4-(Phenylamino)butanoic acid would feature strong hydrogen bonds involving the protonated amine (ammonium) group, the carboxylic acid group, and the chloride counter-ion. These interactions dictate the molecular packing in the solid state. mdpi.com

The data obtained from an XRD experiment allows for the generation of a detailed crystallographic information file (CIF), which includes precise atomic coordinates, unit cell dimensions, and space group information.

Table 1: Representative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Description | Example Value (Hypothetical) |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles (α, β, γ). | a = 6.9 Å, b = 7.7 Å, c = 19.8 Å |

| Bond Length (C-N) | The distance between the carbon and nitrogen atoms of the amino group. | ~1.47 Å |

| Bond Angle (C-N-C) | The angle formed by the atoms of the secondary amine. | ~120° |

| Hydrogen Bond Network | Describes which atoms act as hydrogen bond donors and acceptors. | N-H···Cl, O-H···O |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated by an X-ray crystallography study. Actual values would need to be determined experimentally.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a chemical compound. High-performance liquid chromatography and gas chromatography are particularly powerful methods for the analysis of 4-(Phenylamino)butanoic acid hydrochloride.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile or thermally sensitive compounds like 4-(Phenylamino)butanoic acid hydrochloride. A reverse-phase HPLC (RP-HPLC) method is typically employed for compounds of this nature. aurigeneservices.com In this setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water with an organic modifier like acetonitrile (B52724) and an acid such as phosphoric or formic acid, is then pumped through the column. sielc.comsielc.comgoogle.com

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The phenyl ring and the four-carbon chain of the molecule impart significant nonpolar character, leading to retention on the C18 column, while the charged amino and carboxyl groups enhance its solubility in the polar mobile phase. A UV detector is commonly used for detection, as the phenylamino (B1219803) moiety contains a chromophore that absorbs ultraviolet light, typically around 210-254 nm. aurigeneservices.comcnrs.fr The purity is assessed by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical RP-HPLC Method Parameters

| Parameter | Specification | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v) | Elutes the compound from the column; the acid suppresses ionization for better peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. |

| Detection | UV at 210 nm | Quantifies the analyte based on its UV absorbance. aurigeneservices.com |

| Column Temp. | 30 °C | Ensures reproducible retention times. google.com |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

| Run Time | 15 min | The total time for the chromatographic analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. Due to the low volatility of 4-(Phenylamino)butanoic acid hydrochloride, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile carboxylic acid and secondary amine into more volatile derivatives, such as their methyl ester or trimethylsilyl (B98337) (TMS) ether/ester forms. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer. In the MS, molecules are ionized, commonly by electron impact (EI), causing them to fragment into characteristic patterns. whitman.edu The mass-to-charge ratio (m/z) of the parent molecular ion and its fragments are measured, creating a mass spectrum that serves as a molecular fingerprint. This fragmentation pattern provides definitive structural information and allows for the identification of the compound and any related impurities. docbrown.infonih.gov

Table 3: Predicted GC-MS Fragmentation for a Derivatized Analog

| m/z Value | Possible Fragment Identity | Fragmentation Process |

| M+ | Molecular Ion (derivatized) | Initial ionization of the derivatized molecule. |

| M-15 | [M-CH₃]⁺ | Loss of a methyl group from a TMS derivative. |

| M-59 | [M-COOCH₃]⁺ | Loss of the methyl ester group. |

| [C₆H₅NHCH₂]⁺ | Phenylaminomethyl cation | Cleavage of the bond between the first and second carbons of the butyl chain. |

| [C₆H₅NH]⁺ | Phenylamino fragment | Fragmentation involving the C-N bond. |

| 73 | [Si(CH₃)₃]⁺ | A characteristic fragment from TMS derivatization. |

Note: This table represents a hypothetical fragmentation pattern for a derivatized form of the analyte. The exact fragments and their relative abundances would depend on the specific derivative and the MS conditions.

Advanced Spectrophotometric Methods for Derivatization-Based Quantification

UV-Visible spectrophotometry is a robust, simple, and cost-effective technique for quantifying compounds that absorb light in the UV or visible range. researchgate.net While 4-(Phenylamino)butanoic acid possesses an inherent UV chromophore (the phenylamino group), its absorbance may not be sufficiently strong or specific for quantification in complex samples. To overcome this, derivatization-based methods can be employed to enhance sensitivity and selectivity. researchgate.net

This approach involves a chemical reaction that converts the analyte into a new molecule (a derivative) with a strong, characteristic absorbance at a specific wavelength, often in the visible region where fewer interferences occur. semanticscholar.org For a secondary amine and a carboxylic acid, various derivatization strategies are possible. For example, the secondary amine could react with a specific chromogenic reagent. Alternatively, the carboxylic acid group could be derivatized.

A common strategy involves a coupling reaction. For instance, the secondary amine could be reacted with a reagent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to form a highly colored adduct. The concentration of the resulting colored product, which is directly proportional to the initial concentration of the analyte, is then measured spectrophotometrically. The method must be carefully optimized for factors such as reagent concentration, pH, reaction time, and temperature to ensure a complete and reproducible reaction. jmchemsci.com

Table 4: Example of a Derivatization-Based Spectrophotometric Method

| Parameter | Specification | Purpose |

| Derivatizing Reagent | e.g., Ninhydrin (for primary/secondary amines) | Reacts with the analyte to produce a colored compound. |

| Reaction Medium | Buffered solution (e.g., pH 5.5) | Provides the optimal pH for the derivatization reaction. |

| Reaction Conditions | Heat at 80 °C for 15 minutes | Accelerates the reaction to completion. jmchemsci.com |

| Wavelength of Max. Absorbance (λmax) | e.g., 570 nm | The wavelength at which the colored derivative absorbs most strongly, providing maximum sensitivity. |

| Measurement | Absorbance vs. Concentration | A calibration curve is constructed using standards to quantify the unknown sample based on Beer's Law. |

This validated method can then be used for routine quality control analysis to ensure the proper concentration of the active compound in various preparations. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Phenylamino Butanoic Acid Hydrochloride

Computational chemistry and theoretical modeling serve as powerful tools in modern chemical research, offering deep insights into the structural, electronic, and dynamic properties of molecules. These in silico methods allow for the prediction of molecular behavior, spectroscopic characteristics, and potential biological activity, thereby guiding experimental design and accelerating the discovery process. For 4-(Phenylamino)butanoic acid hydrochloride, computational studies are instrumental in elucidating its fundamental chemical nature.

Applications and Future Directions in Chemical Research

Utilization in Materials Science and Polymer Chemistry

The presence of both a reactive amine and a carboxylic acid group makes 4-(phenylamino)butanoic acid hydrochloride a promising monomer for the synthesis of novel polymers and functional materials.

Derivatives of aminobutanoic acid are recognized for their role in creating biodegradable polymers. For instance, γ-aminobutyric acid (GABA) is the monomer unit for polyamide 4 (nylon 4), a biodegradable polymer. mdpi.com Following this precedent, 4-(phenylamino)butanoic acid can be envisioned as a precursor for novel polyamides. The phenylamino (B1219803) group would introduce aromatic character into the polymer backbone, which could significantly influence the properties of the resulting material.

The synthesis of poly(ester amide)s has been achieved by incorporating GABA into polyester (B1180765) backbones, resulting in polymers with excellent thermal and mechanical properties, as well as biodegradability. nih.govmdpi.com This suggests a potential pathway for creating analogous polymers from 4-(phenylamino)butanoic acid, where the phenyl group could enhance thermal stability and modify mechanical characteristics. The general synthetic routes to polyamides often involve the polycondensation of dicarboxylic acids with diamines or the ring-opening polymerization of lactams. nih.gov Given its structure, 4-(phenylamino)butanoic acid could potentially undergo self-condensation to form a polyamide or be copolymerized with other monomers to create a variety of polymeric structures.

Research into amino acid-based polymers has shown their potential in applications such as drug delivery and the development of sensor materials. rsc.org The precise synthesis of these polymers allows for the control of their chemical structure and functionality, which in turn dictates their properties and applications. rsc.org The incorporation of a phenylamino group could lead to polymers with unique optical or electronic properties.

The dual functionality of 4-(phenylamino)butanoic acid also makes it a candidate for the development of functional materials such as coordination polymers. Coordination polymers are formed by the self-assembly of metal ions and organic ligands. The carboxylic acid and the amine group of 4-(phenylamino)butanoic acid could both coordinate to metal centers, potentially forming one-, two-, or three-dimensional networks. nih.gov The properties of such materials are highly dependent on the nature of the organic ligand and the metal ion. frontiersin.org

For example, coordination polymers constructed from aminobenzoic acid ligands have been synthesized and characterized. nih.gov These materials can exhibit interesting properties such as luminescence. By analogy, 4-(phenylamino)butanoic acid could act as a ligand to create novel coordination polymers with tailored functionalities. The phenyl group could participate in π-π stacking interactions, further influencing the supramolecular architecture of the material. The development of mixed-ligand coordination polymers has also been explored as a strategy to create materials with specific functions, such as photocatalytic activity. nih.gov

Catalysis Research and Catalyst Development

The structural motifs present in 4-(phenylamino)butanoic acid hydrochloride are relevant to the design of ligands for catalysis and the development of organocatalysts.

The design of effective ligands is crucial for the development of highly selective and active metal-based catalysts. The combination of a nitrogen donor from the phenylamino group and an oxygen donor from the carboxylate group in 4-(phenylamino)butanoic acid could allow it to act as a bidentate ligand for various transition metals. The specific coordination environment provided by such a ligand could influence the catalytic activity and selectivity of the metal center in a variety of organic transformations. While direct applications of this specific compound as a ligand are not extensively documented, the principles of ligand design suggest its potential in this area.

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Amino acids and their derivatives are a prominent class of organocatalysts, particularly in asymmetric synthesis. The synthesis of chiral γ-aminobutyric acid (GABA) derivatives, which are important in pharmaceuticals, often employs asymmetric methods, including organocatalysis. nih.govscirp.orgnih.gov For instance, the asymmetric Michael addition is a key reaction for the preparation of β-substituted GABA derivatives, and this reaction can be catalyzed by chiral organocatalysts. nih.govbohrium.com

Given that 4-(phenylamino)butanoic acid is a derivative of GABA, it could be explored as a scaffold for the development of new organocatalysts. The presence of the phenyl group could be modified with various substituents to tune the steric and electronic properties of the catalyst, thereby influencing the stereochemical outcome of the catalyzed reaction. Chiral versions of 4-(phenylamino)butanoic acid could potentially be used directly as organocatalysts or as precursors to more complex catalytic systems.

Advancements in Organic Synthesis Methodologies

The synthesis of derivatives of 4-(phenylamino)butanoic acid and related GABA analogues is an active area of research, contributing to the advancement of organic synthesis methodologies. The development of efficient and stereoselective methods for the synthesis of these compounds is of significant interest due to their potential biological activities. nih.govnih.gov

For example, novel synthetic routes to GABA derivatives have been developed using reductive amination of γ-keto acids. nih.gov Additionally, asymmetric synthesis strategies, such as the Michael addition catalyzed by chiral organocatalysts, have been employed to produce enantiomerically pure GABA derivatives. scirp.org These synthetic advancements provide access to a wider range of structurally diverse compounds for further investigation in various fields. The development of one-pot synthesis routes for GABA analogues also represents a move towards more efficient and environmentally benign chemical processes. openmedicinalchemistryjournal.com

Expanding Synthetic Scope through Novel Reactions

The 4-(phenylamino)butanoic acid scaffold is a versatile building block in organic synthesis, lending itself to a variety of chemical transformations for the creation of more complex molecules. Researchers are continuously exploring novel reactions to expand its synthetic utility. One area of development involves multicomponent reactions, such as the Doebner reaction, which allows for the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com This approach offers an efficient pathway to complex heterocyclic structures from simple precursors.

Another avenue of exploration is the modification of the core structure through catalytic processes. For instance, processes for producing derivatives of 4-aminobutyric acid often involve the conversion of a carboxamido group to a nitrile group, followed by catalytic reduction. google.com The use of catalysts like platinum oxide or palladium is common in these hydrogenation procedures to transform a nitrile group into an aminomethyl group. google.com Furthermore, the synthesis of complex derivatives often requires multi-step organic synthesis methods, which can include peptide coupling reactions and various protection/deprotection strategies to achieve the desired final product. ontosight.ai

The development of Schiff base derivatives represents another significant synthetic expansion. For example, the reaction of gamma-aminobutyric acid (a related compound) with ortho-vanillin in the presence of a mild acidic agent like glacial acetic acid can produce (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid in high yield. mdpi.com This type of condensation reaction opens up possibilities for creating a wide range of functionalized molecules.

Development of Efficient and Selective Transformations

Efficiency and selectivity are paramount in modern chemical synthesis. For the 4-(phenylamino)butanoic acid framework, research has focused on developing transformations that are both high-yielding and specific. Catalysis plays a crucial role in achieving these goals. For example, in the synthesis of 4-aminobutyric acid derivatives, catalytic hydrogenation is a key step for the selective reduction of a nitrile to an amine. google.com

Recent advancements in synthetic methodology have also provided new tools for creating complex molecules from butanoic acid derivatives. For example, the synthesis of 4-(phenylamino)quinoline-3-carboxamides involves the condensation of aniline (B41778) derivatives with N-substituted 4-chloroquinoline-3-carboxamides. nih.gov This reaction provides a direct route to a novel class of compounds with potential applications in medicinal chemistry. nih.gov

The table below summarizes various synthetic transformations involving butanoic acid derivatives, highlighting the reaction type and key reagents.

| Reaction Type | Starting Material | Key Reagents/Catalysts | Product Type | Reference |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | - | Quinoline-4-carboxylic acid | mdpi.com |

| Catalytic Hydrogenation | Nitrile Compound | Platinum oxide, Palladium | Aminomethyl Compound | google.com |

| Schiff Base Formation | Gamma-aminobutyric acid, Ortho-vanillin | Glacial Acetic Acid | (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid | mdpi.com |

| Condensation | Aniline derivative, N-substituted 4-chloroquinoline-3-carboxamide | - | 4-(phenylamino)quinoline-3-carboxamide | nih.gov |

Interdisciplinary Research Opportunities with Chemical Biology

The structural characteristics of 4-(phenylamino)butanoic acid and its derivatives make them intriguing candidates for interdisciplinary research, particularly at the intersection of chemistry and biology.

Tool Development for Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, chemical probes are essential for understanding protein function and interaction. nih.govnih.gov The 4-(phenylamino)butanoic acid scaffold can be functionalized to create such probes. For instance, by incorporating photoactivatable groups or reporter tags, derivatives of this compound could be used in photoaffinity-based chemical proteomic methods to map protein-ligand interactions directly within cells. chemrxiv.org

The development of fully-functionalized probes from natural product scaffolds has shown promise in expanding the "ligandable" proteome. chemrxiv.org Similarly, the synthetic tractability of the 4-(phenylamino)butanoic acid core allows for the systematic modification and creation of libraries of compounds for screening against various protein targets. The use of techniques like click chemistry can further accelerate the discovery of novel chemical scaffolds for potent and selective inhibitors of protein families like protein tyrosine phosphatases (PTPs). nih.gov

Exploration of Novel Chemical Entities for Exploratory Research

The 4-(phenylamino)butanoic acid structure serves as a valuable starting point for the discovery of novel chemical entities (NCEs) with potential biological activities. nih.gov Its adaptable framework allows for the introduction of various functional groups, leading to the generation of diverse chemical libraries. ontosight.aiscispace.com Screening these libraries against biological targets can lead to the identification of "hits" that can be further optimized into lead compounds for drug discovery or as chemical probes to investigate biological pathways. scispace.com

For example, derivatives of 4-oxo-4-(phenylamino)butanoic acid have been explored for their biological activities. sigmaaldrich.comnih.gov The synthesis of complex derivatives incorporating pharmacophoric elements like furan (B31954) rings suggests their potential as lead compounds in medicinal chemistry research. ontosight.ai The ability to generate a wide range of analogs from a common scaffold is a key strategy in modern drug discovery and chemical biology. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Phenylamino)butanoic acid hydrochloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves coupling phenylamine with a butanoic acid derivative under acidic conditions. A common approach is the condensation of 4-chlorobutyric acid with aniline in the presence of HCl, followed by recrystallization for purification. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios to minimize byproducts like unreacted aniline or dimeric species. Safety protocols for handling hydrochloric acid and aromatic amines must be prioritized .

Q. How can researchers determine the purity and structural integrity of 4-(Phenylamino)butanoic acid hydrochloride using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare experimental H NMR peaks to theoretical predictions. For example, the phenyl group protons should appear as a multiplet at 7.2–7.5 ppm, while the α-protons near the amino group resonate at 3.1–3.4 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity. A retention time deviation >5% from standards suggests impurities .

- Mass Spectrometry (MS) : Confirm molecular weight consistency (e.g., [M+H] peak at m/z 228.1 for the free base).

Advanced Research Questions

Q. What experimental design strategies are effective in optimizing the synthesis yield of 4-(Phenylamino)butanoic acid hydrochloride while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a factorial design to test variables like temperature (40–80°C), HCl concentration (1–3 M), and reaction time (6–24 hours). Response surface methodology (RSM) can identify optimal conditions. For example, highlights that DoE reduces trial runs by 50% while maximizing yield .

- Byproduct Analysis : Use gas chromatography-mass spectrometry (GC-MS) to identify side products (e.g., N-alkylated derivatives) and adjust reaction parameters accordingly.

Q. How can computational chemistry approaches be integrated with experimental data to predict the reactivity of 4-(Phenylamino)butanoic acid hydrochloride in novel reaction environments?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways. For instance, calculate activation energies for nucleophilic substitution at the β-carbon to predict regioselectivity in derivatization reactions .

- Machine Learning (ML) : Train models on existing kinetic data to predict solvent effects (e.g., polar aprotic vs. protic solvents) on reaction rates. ICReDD’s workflow demonstrates how computational predictions guide experimental condition selection .

Q. How should researchers address contradictions in solubility data reported for 4-(Phenylamino)butanoic acid hydrochloride across different studies?

- Methodological Answer :

- Controlled Replication : Repeat solubility tests under standardized conditions (e.g., 25°C, 1 atm) using USP-grade solvents. For example, discrepancies between aqueous (20 mg/mL) and ethanol (50 mg/mL) solubility may arise from pH variations or hydration states .

- Spectroscopic Validation : Use dynamic light scattering (DLS) to detect aggregation in saturated solutions, which may explain inconsistent solubility values.

Key Considerations for Advanced Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.